6-Chloro-4-methoxy-1H-indazole
Overview
Description
6-Chloro-4-methoxy-1H-indazole is a heterocyclic aromatic organic compound. Indazoles, including this compound, are known for their diverse biological activities and are used in various fields such as medicinal chemistry, pharmaceuticals, and materials science .
Mechanism of Action
Target of Action
The primary targets of 6-Chloro-4-methoxy-1H-indazole are CHK1 and CHK2 kinases, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell biology, particularly in the regulation of cell cycle and volume .
Mode of Action
This compound acts by inhibiting, regulating, and/or modulating the activity of its primary targets . This results in changes in the cell cycle and volume regulation, which can have significant effects on the cell’s function and survival .
Biochemical Pathways
It is known that the compound’s interaction with its targets can influence various cellular processes, including cell cycle regulation and volume control . These processes are critical for cell survival and function, and their disruption can lead to various cellular effects.
Pharmacokinetics
It is known that the compound has a molecular weight of 18261 , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with its primary targets. By inhibiting, regulating, and/or modulating the activity of CHK1, CHK2, and SGK kinases, the compound can disrupt cell cycle regulation and volume control . This can lead to various effects, including cell death, which may be beneficial in the treatment of diseases such as cancer .
Biochemical Analysis
Biochemical Properties
6-Chloro-4-methoxy-1H-indazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indazole derivatives, including this compound, have been shown to inhibit phosphoinositide 3-kinase δ (PI3Kδ), an enzyme involved in cell growth and survival pathways . This interaction can lead to the modulation of downstream signaling pathways, affecting cellular processes such as proliferation and apoptosis.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indazole derivatives can inhibit the growth of cancer cells by inducing cell cycle arrest and promoting apoptosis . Additionally, this compound may affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-methoxy-1H-indazole typically involves the cyclization of appropriate precursors. One common method is the transition metal-catalyzed reaction, which includes the use of copper or palladium catalysts. For example, a Cu(OAc)2-catalyzed reaction can be employed to form the N-N bond in the presence of oxygen as the terminal oxidant . Another method involves the reductive cyclization of 2-azidobenzaldehydes and amines without the use of a catalyst or solvent .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-methoxy-1H-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups at the chloro or methoxy positions .
Scientific Research Applications
6-Chloro-4-methoxy-1H-indazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
Indole: Another heterocyclic compound with a similar structure but different biological activities.
1H-Indazole: The parent compound of 6-Chloro-4-methoxy-1H-indazole, lacking the chloro and methoxy substituents.
2H-Indazole: A structural isomer with different chemical properties and reactivity.
Uniqueness
This compound is unique due to the presence of both chloro and methoxy groups, which can influence its chemical reactivity and biological activity. These substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
6-chloro-4-methoxy-1H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c1-12-8-3-5(9)2-7-6(8)4-10-11-7/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXZHYSDVONQYFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1C=NN2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30646197 | |
Record name | 6-Chloro-4-methoxy-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30646197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885519-62-0 | |
Record name | 6-Chloro-4-methoxy-1H-indazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885519-62-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-4-methoxy-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30646197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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